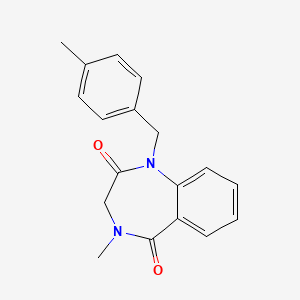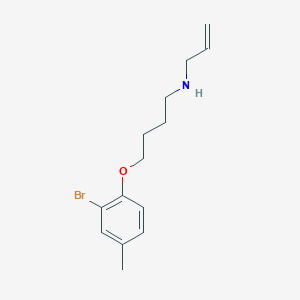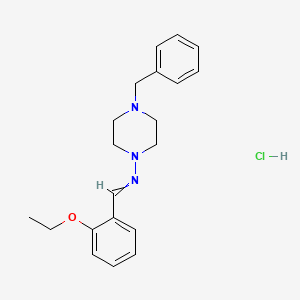![molecular formula C20H21NO6 B5239974 dimethyl 5-[(4-phenoxybutanoyl)amino]isophthalate](/img/structure/B5239974.png)
dimethyl 5-[(4-phenoxybutanoyl)amino]isophthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 5-[(4-phenoxybutanoyl)amino]isophthalate is a chemical compound with a complex structure that includes both aromatic and aliphatic components. It is used in various scientific research applications due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-[(4-phenoxybutanoyl)amino]isophthalate typically involves the esterification of 5-aminoisophthalic acid with dimethyl sulfate, followed by the acylation of the resulting dimethyl 5-aminoisophthalate with 4-phenoxybutanoyl chloride. The reaction conditions often require the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the acylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 5-[(4-phenoxybutanoyl)amino]isophthalate can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized under strong oxidative conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
Dimethyl 5-[(4-phenoxybutanoyl)amino]isophthalate is used in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme-substrate interactions and as a probe for biological assays.
Medicine: Potential use in drug development and as a pharmacological tool.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which dimethyl 5-[(4-phenoxybutanoyl)amino]isophthalate exerts its effects involves its interaction with specific molecular targets. The phenoxybutanoyl group can interact with hydrophobic pockets in proteins, while the isophthalate moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 5-aminoisophthalate
- Dimethyl 5-nitroisophthalate
- Dimethyl 5-hydroxyisophthalate
Uniqueness
Dimethyl 5-[(4-phenoxybutanoyl)amino]isophthalate is unique due to the presence of the phenoxybutanoyl group, which imparts distinct hydrophobic and electronic properties. This makes it particularly useful in applications where specific interactions with biological targets are required.
Propriétés
IUPAC Name |
dimethyl 5-(4-phenoxybutanoylamino)benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6/c1-25-19(23)14-11-15(20(24)26-2)13-16(12-14)21-18(22)9-6-10-27-17-7-4-3-5-8-17/h3-5,7-8,11-13H,6,9-10H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWWIFXRJMOZHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)CCCOC2=CC=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-methoxy-4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]quinoline](/img/structure/B5239907.png)


![6-amino-3-tert-butyl-4-(2-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5239927.png)


![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}amine](/img/structure/B5239954.png)
![1-cyclohexyl-5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5239962.png)
![phenyl 2-{[(2,3-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5239963.png)
![3-bromo-N-[(Z)-3-oxo-1-phenyl-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide](/img/structure/B5239964.png)


![2-[1-(2-nitrobenzyl)-2-piperidinyl]ethanol](/img/structure/B5239987.png)

